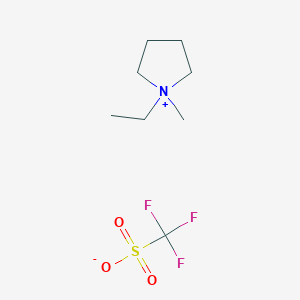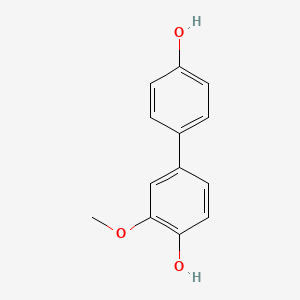
tert-butyl 4-propan-2-yl-5-(trifluoromethyl)-5-trimethylsilyloxy-1,3-oxazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-propan-2-yl-5-(trifluoromethyl)-5-trimethylsilyloxy-1,3-oxazolidine-3-carboxylate: is a complex organic compound that features a variety of functional groups, including a tert-butyl group, a propan-2-yl group, a trifluoromethyl group, a trimethylsilyloxy group, and an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-propan-2-yl-5-(trifluoromethyl)-5-trimethylsilyloxy-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be formed by the reaction of an amino alcohol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Silylation: The trimethylsilyloxy group can be introduced by reacting the compound with trimethylsilyl chloride in the presence of a base such as triethylamine.
tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloride and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
tert-Butyl 4-propan-2-yl-5-(trifluoromethyl)-5-trimethylsilyloxy-1,3-oxazolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 4-propan-2-yl-5-(trifluoromethyl)-5-trimethylsilyloxy-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with various biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their activity as enzyme inhibitors or as potential drug candidates.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can impart desirable characteristics to these materials.
作用機序
The mechanism of action of tert-butyl 4-propan-2-yl-5-(trifluoromethyl)-5-trimethylsilyloxy-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl 4-propan-2-yl-5-(trifluoromethyl)-1,3-oxazolidine-3-carboxylate: Lacks the trimethylsilyloxy group.
tert-Butyl 4-propan-2-yl-5-(trifluoromethyl)-5-hydroxy-1,3-oxazolidine-3-carboxylate: Contains a hydroxy group instead of the trimethylsilyloxy group.
tert-Butyl 4-propan-2-yl-5-(trifluoromethyl)-5-methoxy-1,3-oxazolidine-3-carboxylate: Contains a methoxy group instead of the trimethylsilyloxy group.
Uniqueness
The presence of the trimethylsilyloxy group in tert-butyl 4-propan-2-yl-5-(trifluoromethyl)-5-trimethylsilyloxy-1,3-oxazolidine-3-carboxylate imparts unique properties to the compound, such as increased lipophilicity and stability. This makes it distinct from other similar compounds and can influence its reactivity and applications.
特性
IUPAC Name |
tert-butyl 4-propan-2-yl-5-(trifluoromethyl)-5-trimethylsilyloxy-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28F3NO4Si/c1-10(2)11-14(15(16,17)18,23-24(6,7)8)21-9-19(11)12(20)22-13(3,4)5/h10-11H,9H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWQEAKMLRWCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OCN1C(=O)OC(C)(C)C)(C(F)(F)F)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28F3NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6320851.png)







